

Replicating Published Findings: A Comparative Guide to Org OD 02-0

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Org OD 02-0**, a specific membrane progesterone receptor α (mPR α) agonist, with other alternatives, supported by experimental data from published findings. All quantitative data is summarized in clearly structured tables, and detailed methodologies for key experiments are provided to facilitate replication.

Performance Comparison: Org OD 02-0 vs. Alternatives

Org OD 02-0 has been extensively characterized as a potent and selective agonist for mPRα, distinguishing its actions from those mediated by the nuclear progesterone receptor (nPR). The following tables summarize the comparative binding affinities and functional effects of **Org OD 02-0** and the commonly used nPR agonist, R5020 (promegestone).

Table 1: Comparative Binding Affinities for Progesterone Receptors



Compound	Receptor Target	IC50 / EC50	Cell Line <i>l</i> System	Reference
Org OD 02-0	mPRα	IC50: 33.9 nM	MDA-MB-231 cells transfected with human mPRα	[1]
mPRα	EC50: ~40 nM	Atlantic croaker granulosa/theca cells	[2]	
mPRα	High Affinity	Human umbilical vein endothelial cell (HUVEC) membranes	[3]	_
R5020	mPRα	Low Affinity	Human umbilical vein endothelial cell (HUVEC) membranes	[3]
mPRα	EC50: 297 nM	Atlantic croaker granulosa/theca cells	[2]	
nPR	High Affinity	-		
Progesterone	mPRα	IC50: ~5 x 10 ⁻⁸ M	MDA-MB-231 cells stably transfected with PGRMC1	

Table 2: Functional Comparison in Cellular Assays

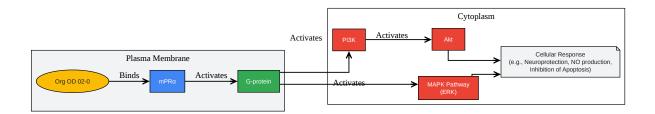


Assay	Cell Line	Org OD 02-0 Effect	R5020 Effect	Reference
Prolactin Secretion	Rat Pituitaries / GH3 cells	Inhibition	Ineffective	
Neuronal Cell Viability (in a Parkinson's disease model)	SH-SY5Y	Neuroprotective	Ineffective	
NO Production	HUVECs	Significant Increase	Ineffective	_
eNOS Phosphorylation	HUVECs	Significant Increase	Ineffective	_
Akt Phosphorylation	MB468 breast cancer cells	Increased	No effect	_
G-protein Activation	Atlantic croaker G/T cells	Increased [³⁵ S]GTPy-S binding	No alteration in [³⁵ S]GTPγ-S binding	
Sperm Hypermotility	Atlantic croaker sperm	Stimulation	-	_
Cell Death (Serum Starvation)	Atlantic croaker G/T cells	Decreased incidence	No effect	

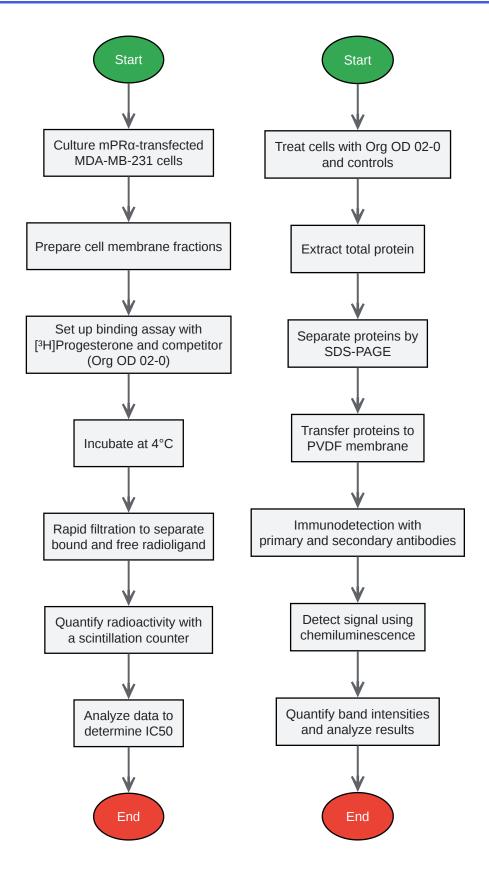
Signaling Pathways of Org OD 02-0

Org OD 02-0 exerts its effects primarily through the activation of mPR α , which in turn initiates downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.









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